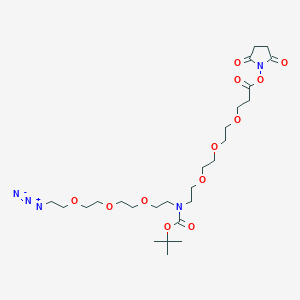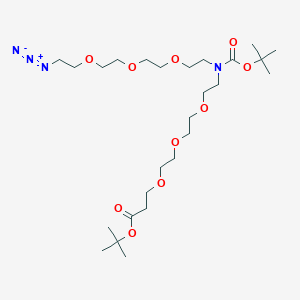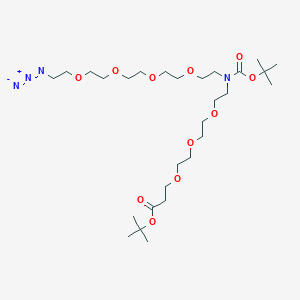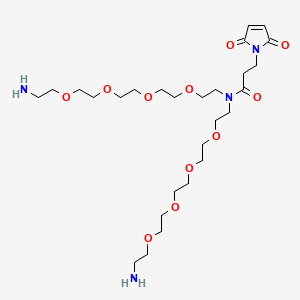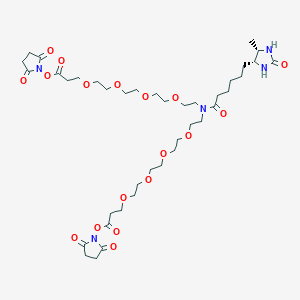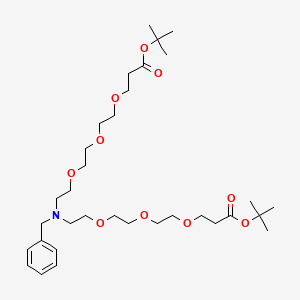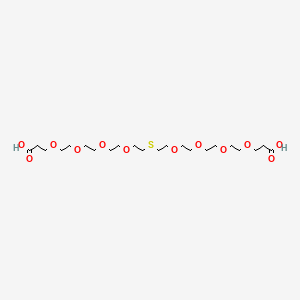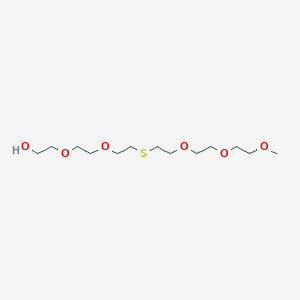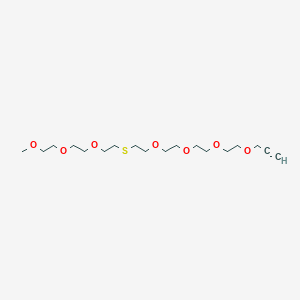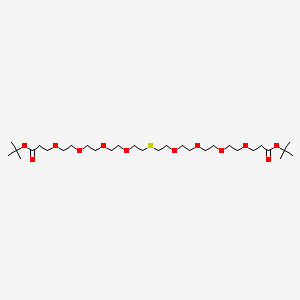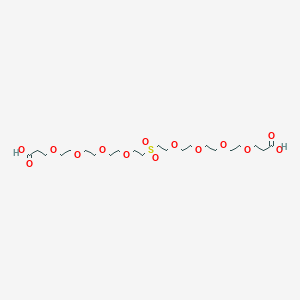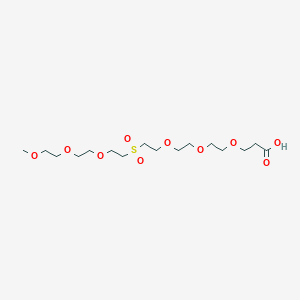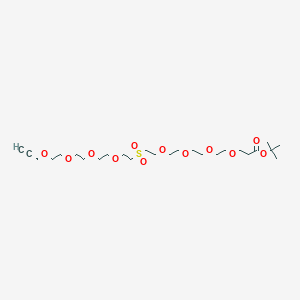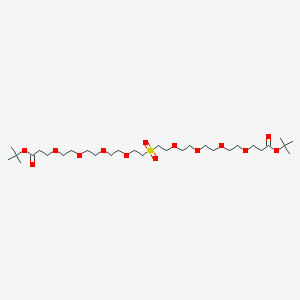
m-PEG3-Sulfone-PEG3-t-butyl ester
Overview
Description
m-PEG3-Sulfone-PEG3-t-butyl ester is an organic compound that contains two polyethylene glycol (PEG) chains connected by a sulfone group. The t-butyl ester group provides a reactive site for cross-linking reactions. This compound is primarily used as a cross-linker in the production of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing .
Preparation Methods
The synthesis of m-PEG3-Sulfone-PEG3-t-butyl ester involves organic synthetic chemistry techniques. The two carboxylic acid groups in the compound can undergo sequential amide coupling with primary or secondary amine groups using activators such as EDC, DCC, or HATU . The PEG spacer in the molecule enhances its water solubility, making it suitable for various applications .
Chemical Reactions Analysis
m-PEG3-Sulfone-PEG3-t-butyl ester undergoes several types of chemical reactions:
Oxidation and Reduction: The sulfone group can participate in redox reactions.
Substitution: The t-butyl ester group can be removed under acidic conditions, allowing for further functionalization.
Amide Coupling: The carboxylic acid groups can react with amines to form amide bonds using reagents like EDC, DCC, or HATU.
Scientific Research Applications
m-PEG3-Sulfone-PEG3-t-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a cross-linker for hydrogels, which are used in various chemical applications.
Biology: The compound is used in the development of hydrogels for tissue engineering and wound healing.
Medicine: Hydrogels made from this compound are used in drug delivery systems.
Industry: The compound’s ability to enhance water solubility makes it valuable in industrial applications.
Mechanism of Action
The mechanism of action of m-PEG3-Sulfone-PEG3-t-butyl ester involves its ability to form cross-links through its reactive t-butyl ester group. The sulfone group can react with thiol groups of proteins, and the t-butyl ester can be removed under acidic conditions to allow further reactions . This cross-linking capability is crucial for the formation of hydrogels, which are used in various applications .
Comparison with Similar Compounds
m-PEG3-Sulfone-PEG3-t-butyl ester is unique due to its combination of PEG chains, sulfone group, and t-butyl ester group. Similar compounds include:
m-PEG3-Tos: Contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions.
N-(Azido-PEG3)-NH-PEG3-acid HCl salt: Contains an azido group, which can react with proteins and nucleic acids.
These compounds share some functional similarities but differ in their specific reactive groups and applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O10S/c1-20(2,3)30-19(21)5-6-25-9-10-27-12-14-29-16-18-31(22,23)17-15-28-13-11-26-8-7-24-4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIESCEHPGVJPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCS(=O)(=O)CCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124951 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-00-2 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


